ML RR-S2 CDA intermediate 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

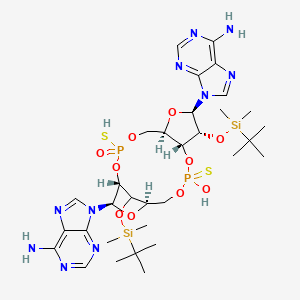

ML RR-S2 CDA intermediate 1 is a useful research compound. Its molecular formula is C32H52N10O10P2S2Si2 and its molecular weight is 919.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

ML RR-S2 CDA (also known as ADU-S100) is a cyclic dinucleotide (CDN) that serves as a potent agonist for the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response. This article explores the biological activity of ML RR-S2 CDA, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

ML RR-S2 CDA functions primarily by activating the STING pathway, which is critical for sensing cytosolic DNA and triggering type I interferon responses. Upon binding to STING, ML RR-S2 CDA induces a conformational change that promotes the recruitment and activation of TBK1 (TANK-binding kinase 1). This activation cascade leads to the phosphorylation of IRF3 (Interferon Regulatory Factor 3), resulting in the transcription of various proinflammatory cytokines, including type I interferons and other inflammatory mediators .

In Vitro Studies

Research has demonstrated that ML RR-S2 CDA significantly enhances STING signaling in various cell types. In a study involving HeLa and THP-1 cells, treatment with ML RR-S2 CDA at concentrations of 10 µg/mL over 72 hours resulted in marked increases in protein expression associated with immune activation .

Table 1: Effects of ML RR-S2 CDA on Cytokine Production

| Cytokine | Control Levels | Post-Treatment Levels |

|---|---|---|

| IFN-α | Low | High |

| IL-6 | Moderate | High |

| TNF-α | Low | Moderate |

The data indicate that ML RR-S2 CDA effectively stimulates the production of key cytokines involved in immune responses.

In Vivo Studies

In murine models, ML RR-S2 CDA has shown promise in enhancing anti-tumor immunity. A study investigated its effects on pancreatic adenocarcinoma (PDAC) models, where it was administered locally to evaluate its capacity to sensitize tumors to immune checkpoint blockade therapies. Results indicated that ML RR-S2 CDA not only reprogrammed myeloid-derived suppressor cells but also enhanced T cell responses against tumors .

Case Study: Pancreatic Cancer Treatment

A notable case study involved the administration of ML RR-S2 CDA in combination with checkpoint inhibitors. The study found that this combination therapy led to improved tumor regression and overall survival rates compared to controls. The mechanistic analysis revealed that ML RR-S2 CDA reprogrammed the tumor microenvironment, shifting it from an immunosuppressive to an immunogenic state .

Safety and Toxicology

While the therapeutic potential of ML RR-S2 CDA is significant, safety assessments are crucial. Preclinical studies have shown that it can induce mild inflammatory responses; however, these effects are generally transient and manageable. Long-term toxicity studies are ongoing to further evaluate its safety profile.

Conclusion and Future Directions

ML RR-S2 CDA represents a promising therapeutic agent with robust biological activity through STING pathway activation. Its ability to enhance immune responses against tumors positions it as a valuable candidate for cancer immunotherapy. Future research should focus on optimizing dosing regimens, understanding long-term safety implications, and exploring combination therapies with other immunomodulators.

The ongoing investigations into ML RR-S2 CDA's mechanisms and clinical applications will likely pave the way for novel therapeutic strategies against various cancers, particularly those characterized by immune evasion.

Propriétés

Numéro CAS |

1638751-29-7 |

|---|---|

Formule moléculaire |

C32H52N10O10P2S2Si2 |

Poids moléculaire |

919.1 g/mol |

Nom IUPAC |

9-[(1R,6R,8R,9R,10R,15R,17R)-8-(6-aminopurin-9-yl)-9,18-bis[[tert-butyl(dimethyl)silyl]oxy]-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]purin-6-amine |

InChI |

InChI=1S/C32H52N10O10P2S2Si2/c1-31(2,3)57(7,8)51-22-18-12-46-53(43,55)49-21-17(11-45-54(44,56)50-23(22)29(48-18)41-15-39-19-25(33)35-13-37-27(19)41)47-30(24(21)52-58(9,10)32(4,5)6)42-16-40-20-26(34)36-14-38-28(20)42/h13-18,21-24,29-30H,11-12H2,1-10H3,(H,43,55)(H,44,56)(H2,33,35,37)(H2,34,36,38)/t17-,18-,21-,22?,23-,24-,29-,30-,53?,54?/m1/s1 |

Clé InChI |

FKOZSOBEVWEYLJ-JTMKXYODSA-N |

SMILES isomérique |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H]2[C@@H](COP(=O)(O[C@H]3[C@@H](O[C@@H](C3O[Si](C)(C)C(C)(C)C)COP(=S)(O2)O)N4C=NC5=C(N=CN=C54)N)S)O[C@H]1N6C=NC7=C(N=CN=C76)N |

SMILES canonique |

CC(C)(C)[Si](C)(C)OC1C2COP(=S)(OC3C(COP(=O)(OC1C(O2)N4C=NC5=C(N=CN=C54)N)S)OC(C3O[Si](C)(C)C(C)(C)C)N6C=NC7=C(N=CN=C76)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.